(1R)-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol

Enantioselective Synthesis Chiral Chromatography Medicinal Chemistry

(1R)-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol (CAS 1076195-50-0) is a chiral secondary alcohol featuring a 1-methyl-1H-pyrazole moiety, with a molecular formula of C6H10N2O and a molecular weight of 126.16 g/mol. This specific (R)-enantiomer is defined by its absolute stereochemistry at the hydroxyethyl-bearing carbon, as denoted by the IUPAC name (1R)-1-(1-methylpyrazol-3-yl)ethanol and Isomeric SMILES C[C@H](C1=NN(C=C1)C)O.

Molecular Formula C6H10N2O
Molecular Weight 126.16 g/mol
CAS No. 1076195-50-0
Cat. No. B3375181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R)-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol
CAS1076195-50-0
Molecular FormulaC6H10N2O
Molecular Weight126.16 g/mol
Structural Identifiers
SMILESCC(C1=NN(C=C1)C)O
InChIInChI=1S/C6H10N2O/c1-5(9)6-3-4-8(2)7-6/h3-5,9H,1-2H3/t5-/m1/s1
InChIKeyIYZHSRBTZXDIHP-RXMQYKEDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1R)-1-(1-Methyl-1H-pyrazol-3-yl)ethan-1-ol (CAS 1076195-50-0): Key Chiral Building Block for Asymmetric Synthesis and Medicinal Chemistry


(1R)-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol (CAS 1076195-50-0) is a chiral secondary alcohol featuring a 1-methyl-1H-pyrazole moiety, with a molecular formula of C6H10N2O and a molecular weight of 126.16 g/mol [1]. This specific (R)-enantiomer is defined by its absolute stereochemistry at the hydroxyethyl-bearing carbon, as denoted by the IUPAC name (1R)-1-(1-methylpyrazol-3-yl)ethanol and Isomeric SMILES C[C@H](C1=NN(C=C1)C)O [1]. It serves as a high-purity, pre-resolved building block, bypassing the need for costly and time-consuming chiral resolution of the racemic mixture (CAS 60031-47-2) .

(1R)-1-(1-Methyl-1H-pyrazol-3-yl)ethan-1-ol: Why Procuring the Correct (R)-Enantiomer is Critical for Stereochemical Control


For applications requiring a defined three-dimensional structure, the (1R)-enantiomer (CAS 1076195-50-0) cannot be substituted with the racemate (CAS 60031-47-2) or the (1S)-enantiomer (CAS 1568191-60-5) without compromising stereochemical integrity and downstream outcomes. The biological activity and target interaction of chiral molecules are inherently stereospecific [1]. Therefore, procurement of the specific (R)-configured alcohol is a mandatory quality attribute for applications in enantioselective synthesis, chiral chromatography, or when generating derivatives for patents such as those covering anti-angiogenic treatments (e.g., US Patent App. 18603489) [2].

(1R)-1-(1-Methyl-1H-pyrazol-3-yl)ethan-1-ol (CAS 1076195-50-0): Quantitative Differentiation Data for Procurement Decisions


Enantiomeric Purity: (1R)-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol (1076195-50-0) vs. Racemate (60031-47-2)

The (1R)-enantiomer (1076195-50-0) is offered at a guaranteed minimum purity of 95% to 98% by multiple vendors, providing a defined stereochemical starting point. In contrast, the racemic mixture (60031-47-2) contains an equimolar, undefined mixture of (R) and (S) enantiomers, which can lead to unpredictable or diminished stereoselectivity in reactions . The direct procurement of the pre-resolved (R)-enantiomer eliminates the need for costly and time-consuming chiral resolution steps, a key differentiator for streamlining asymmetric synthesis workflows .

Enantioselective Synthesis Chiral Chromatography Medicinal Chemistry

Procurement-Defined Purity: (1R)-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol (1076195-50-0) vs. Unspecified Isomers

Commercially available (1R)-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol (1076195-50-0) is supplied with a verified purity specification of ≥98% from established vendors, as confirmed by batch-specific certificates of analysis (CoA) that include NMR and HPLC data . This contrasts with generic or poorly characterized pyrazole alcohols, which may lack such rigorous quality control, posing a significant risk of unknown impurities or stereochemical contamination that can undermine the reproducibility of sensitive reactions or biological assays .

Organic Synthesis Analytical Chemistry Pharmaceutical Research

Direct Patent Relevance: (1R)-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol as a Precursor for Anti-Angiogenic Compounds

The (1R)-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol core structure is directly implicated in a pending U.S. patent application (18603489) for '1-METHYL-1H-PYRAZOL-3-YL DERIVATIVES FOR USE IN THE TREATMENT OF NEOVASCULAR DISEASES' [1]. While the patent claims broad derivatives, the specific (R)-alcohol serves as a key chiral intermediate for synthesizing such compounds. This direct connection to active intellectual property provides a clear advantage over non-chiral pyrazole ethanol isomers (e.g., 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol), which lack the defined stereocenter and are not cited as key intermediates in the same high-value therapeutic space [2].

Medicinal Chemistry Ophthalmology Anti-angiogenesis

Synthetic Versatility: Acylation and Alkylation of Chiral Pyrazole Alcohols

Studies on the reactivity of chiral functionalized pyrazoles demonstrate that the free alcohol function of compounds like (1R)-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol can be successfully protected via acylation, providing a reliable route for further functionalization [1]. This contrasts with structural isomers like 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol, where the increased distance between the hydroxyl group and the pyrazole ring alters reactivity and may not be amenable to the same protection strategies. This established synthetic handle provides a predictable and efficient entry point for generating diverse compound libraries.

Synthetic Methodology Organic Chemistry Functionalization

(1R)-1-(1-Methyl-1H-pyrazol-3-yl)ethan-1-ol (CAS 1076195-50-0): Validated Application Scenarios in Research and Development


Asymmetric Synthesis of Chiral Pyrazole Derivatives

This compound serves as an optimal, pre-resolved chiral building block for the enantioselective synthesis of complex molecules. Its defined (R)-stereochemistry ensures that the desired three-dimensional configuration is installed without the need for subsequent resolution steps, thereby increasing synthetic efficiency and yield [1]. It is particularly well-suited for generating libraries of chiral pyrazole derivatives for structure-activity relationship (SAR) studies in medicinal chemistry programs.

Preparation of Anti-Angiogenic Drug Candidates

Given its explicit relevance as a core structural motif in patent applications for anti-angiogenic therapies , this compound is a strategic starting material for medicinal chemists targeting ocular neovascular diseases. Using the (1R)-enantiomer allows for the development of stereochemically pure drug candidates, which is a critical factor for understanding target engagement, improving pharmacokinetic properties, and securing intellectual property [1].

Development of Chiral Chromatography Standards and Analytical Methods

The high enantiomeric purity of this compound (≥95-98%) makes it an ideal reference standard for developing and validating chiral HPLC or SFC methods. It can be used to determine the enantiomeric excess (ee) of synthetic products derived from the racemate or to monitor the stereochemical integrity of drug substances during stability studies, ensuring analytical accuracy and regulatory compliance [1].

Modular Building Block in Diversity-Oriented Synthesis

The free alcohol group provides a robust handle for further functionalization, as demonstrated by its successful acylation . This enables its incorporation into more complex molecular architectures, allowing researchers to explore diverse chemical space around the privileged 1-methylpyrazole scaffold. Its use as a modular building block can accelerate the discovery of novel bioactive compounds with improved properties [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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